molecular formula C13H17N B2721284 N-Benzyl-3-azabicyclo[0.2.3]heptane CAS No. 77859-19-9

N-Benzyl-3-azabicyclo[0.2.3]heptane

Cat. No.: B2721284
CAS No.: 77859-19-9
M. Wt: 187.286
InChI Key: OANMINBHVRSOND-BETUJISGSA-N
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Description

N-Benzyl-3-azabicyclo[023]heptane is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-azabicyclo[0.2.3]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes, which are structurally similar to this compound . Another method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for large-scale production. The reduction of spirocyclic oxetanyl nitriles is one such method that has been studied for its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-azabicyclo[0.2.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atom within the bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Minisci reaction employs N-hydroxyphthalimide esters and an organic photocatalyst to introduce heterocycles at the bridgehead position .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Minisci reaction can yield heterocycle-functionalized bicyclic structures .

Mechanism of Action

The mechanism of action of N-Benzyl-3-azabicyclo[0.2.3]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s biological activity. For example, in medicinal chemistry, the incorporation of this compound into drug structures can enhance their physicochemical properties and improve their efficacy .

Properties

IUPAC Name

(1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMINBHVRSOND-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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